2'-amino-4-bromo-5-methyl-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
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Overview
Description
2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include brominating agents, nitriles, and amines. The reaction conditions may involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-bromo-5-fluorobenzoate
- 2-amino-5-bromo-4-methylpyridine
- 2-amino-4-hydroxy-6-methylpyrimidine
Uniqueness
What sets 2’-amino-4-bromo-5-methyl-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2'-amino-4-bromo-5-methyl-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-12-7-8-16-19(21(12)25)24(23(30)28-16)15(11-26)22(27)31-18-10-14(9-17(29)20(18)24)13-5-3-2-4-6-13/h2-8,14H,9-10,27H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGHEZCMMDKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)CC(C4)C5=CC=CC=C5)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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